![molecular formula C28H24ClN7O B2388834 N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902445-34-5](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an amide group (N-C=O), a triazoloquinazolin group, and a chlorophenyl group . These groups are common in many pharmaceuticals and synthetic organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.科学的研究の応用
H1-Antihistaminic Agents
Research has explored the synthesis and pharmacological investigation of novel triazoloquinazolinones and related compounds as a new class of H1-antihistaminic agents. These compounds were synthesized through innovative routes and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. For example, one study presented a series of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, with certain compounds emerging as highly potent and offering a basis for developing new H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2009).
Anticancer Activity
Another area of research involves the synthesis and evaluation of triazoloquinazolinones and their derivatives for anticancer activity. Compounds based on this structure have been tested across various human tumor cell lines, showing selective influence and promising anticancer potential. For instance, derivatives of 5-amino-1-aryl-1H-1,2,3-triazoles, including quinazolinone scaffolds, were investigated for their effects on ovarian and lung cancer cell lines, exhibiting significant activity and lower toxicity compared to traditional chemotherapy agents (Pokhodylo et al., 2020).
Antimicrobial and Nematicidal Agents
Research has also explored the antimicrobial and nematicidal properties of triazoloquinazolinone derivatives. A series of compounds were synthesized and evaluated for their efficacy against various bacterial and fungal strains, as well as nematodes, showing significant antimicrobial and nematicidal properties. This suggests potential applications in developing new antimicrobial agents (Reddy et al., 2016).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanoyl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanoyl chloride", "2-(4-chlorophenyl)ethylamine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanoyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Add 2-(4-chlorophenyl)ethylamine to the solution and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide as a solid." ] } | |
CAS番号 |
902445-34-5 |
製品名 |
N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide |
分子式 |
C28H24ClN7O |
分子量 |
510 |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C28H24ClN7O/c29-21-15-13-19(14-16-21)17-18-30-25(37)12-6-11-24-32-33-28-35(24)23-10-5-4-9-22(23)27-31-26(34-36(27)28)20-7-2-1-3-8-20/h1-5,7-10,13-16H,6,11-12,17-18H2,(H,30,37) |
InChIキー |
GLTIZUVRURXACN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N5C3=NN=C5CCCC(=O)NCCC6=CC=C(C=C6)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2388753.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2388755.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2388760.png)
![N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2388761.png)
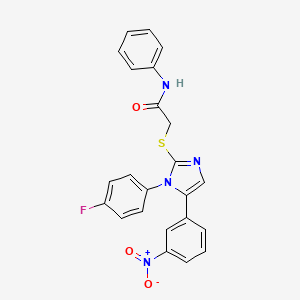
![8-(4-fluorophenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388764.png)
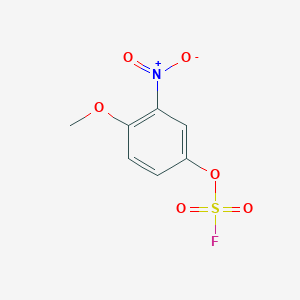
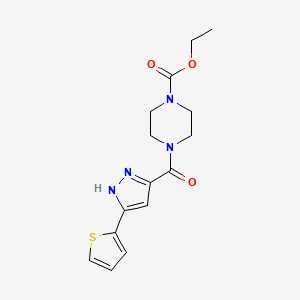
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2388769.png)
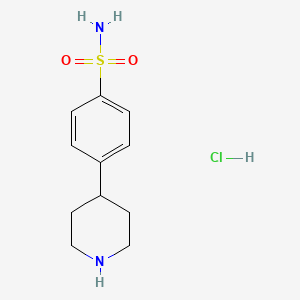
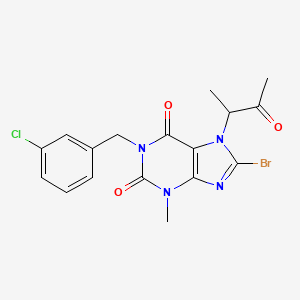
![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2388774.png)